1,2-Bis(di-tert-butylphosphinomethyl)benzene
Overview
Description
1,2-Bis(di-tert-butylphosphinomethyl)benzene is a bidentate phosphine ligand. This compound is known for its ability to form stable complexes with various metals, making it a valuable reagent in organometallic chemistry. It is particularly useful in catalysis, where it can facilitate a range of chemical reactions.
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(di-tert-butylphosphinomethyl)benzene, also known as 1,2-Bis((di-tert-butylphosphino)methyl)benzene, is to act as a ligand in various catalytic reactions . It is a bidentate phosphine ligand, meaning it can bind to a metal atom at two points .
Mode of Action
This compound interacts with its targets by forming a complex with a metal atom, such as palladium (Pd) in the Pd2(dba)3 complex . The resulting complex can then participate in various catalytic reactions .
Biochemical Pathways
The compound is involved in several types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds .
Result of Action
The primary result of the action of this compound is the facilitation of various types of coupling reactions. For example, it can catalyze the methoxycarbonylation of ethane to form methyl propanoate . This is a type of carbonylation reaction, which involves the addition of a carbonyl group (C=O) to a molecule .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a sulfonic acid can enhance its ability to catalyze the methoxycarbonylation of ethane . Additionally, it should be handled in a well-ventilated place and stored under inert gas at 2-8°C . It is sensitive to air .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(di-tert-butylphosphinomethyl)benzene is typically synthesized through organic synthesis methods. One common approach involves the reaction of di-tert-butylphosphine chloride with a benzene derivative. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is commercially available from chemical suppliers. The production likely involves scaling up the laboratory synthesis methods with appropriate adjustments for safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(di-tert-butylphosphinomethyl)benzene undergoes various types of reactions, primarily as a ligand in metal-catalyzed processes. These reactions include:
Cross-Coupling Reactions: Such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions.
Hydroesterification: Catalyzed by palladium in the presence of polymeric sulfonic acids.
Common Reagents and Conditions
Palladium Catalysts: Often used in combination with this compound for cross-coupling reactions.
Sulfonic Acids: Used as promoters in hydroesterification reactions.
Major Products
Branched Esters: Formed during hydroesterification of styrene and vinyl acetate.
Methyl Propanoate: Produced via methoxycarbonylation of ethane.
Scientific Research Applications
1,2-Bis(di-tert-butylphosphinomethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, enhancing reaction rates and selectivity.
Medicine: Research into its use in drug development and delivery systems.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(diphenylphosphino)benzene
- 1,3-Bis(di-tert-butylphosphinomethyl)benzene
- 2,6-Bis(di-tert-butylphosphinomethyl)pyridine
Uniqueness
1,2-Bis(di-tert-butylphosphinomethyl)benzene is unique due to its high steric bulk and strong electron-donating properties, which enhance its ability to stabilize metal complexes and improve catalytic efficiency .
Properties
IUPAC Name |
ditert-butyl-[[2-(ditert-butylphosphanylmethyl)phenyl]methyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44P2/c1-21(2,3)25(22(4,5)6)17-19-15-13-14-16-20(19)18-26(23(7,8)9)24(10,11)12/h13-16H,17-18H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNPIUDAIFHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405525 | |
Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121954-50-5 | |
Record name | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2Phenylenebis(methylene)bis(di-tert-butylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2-Bis(di-tert-butylphosphinomethyl)benzene a remarkable ligand in catalysis?
A: this compound stands out due to its strong electron-donating ability and steric bulk. These characteristics allow it to effectively stabilize palladium catalysts, leading to highly active and selective catalytic systems, particularly in alkoxycarbonylation reactions. [, ]
Q2: What is the significance of this compound in industrial chemistry?
A: this compound plays a pivotal role in the Alpha process, a groundbreaking method developed by Lucite International for producing methyl methacrylate (MMA). This process utilizes a palladium catalyst stabilized by DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's industrial significance. [, ]
Q3: How does this compound influence the selectivity of palladium-catalyzed reactions?
A: The steric bulk provided by the tert-butyl groups in DTBPMB creates a specific environment around the palladium center. This steric influence favors the formation of linear products over branched isomers, leading to high regioselectivity, especially in alkoxycarbonylation and hydrothiolation reactions. [, , , ]
Q4: Can you provide an example of how this compound enables the synthesis of valuable compounds?
A: this compound enables the synthesis of long-chain monomers like dimethyl 1,19-nonadecanedioate and diethyl 1,23-tricosanedioate from readily available unsaturated fatty acid esters through isomerizing alkoxycarbonylation. These monomers are valuable precursors for producing high-melting-point polyesters for various applications. []
Q5: Are there any limitations associated with using this compound in catalysis?
A: While highly effective, research shows that this compound-based catalysts can exhibit decreased activity in alkoxycarbonylation reactions when using less activated aryl chlorides like 4-chloroacetophenone. This limitation stems from side reactions involving the methoxide ion and CO. Using less nucleophilic alcohols like 2,2,2-trifluoroethanol can mitigate this issue. []
Q6: How has computational chemistry been employed to understand this compound's role in catalysis?
A: Computational studies, including those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this compound-mediated palladium catalysis. For instance, these studies have provided insights into the reaction pathways, catalyst inhibition by CO, and solvent effects on alkoxycarbonylation reactions. [, ]
Q7: What are the current research directions concerning the development of this compound-based catalysts?
A: Ongoing research focuses on improving the performance and versatility of this compound-based catalysts. One promising avenue involves substituting some tert-butyl groups with 2-pyridyl moieties. These modified ligands have demonstrated exceptional activity in carbonylation reactions even at low temperatures. [, ]
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